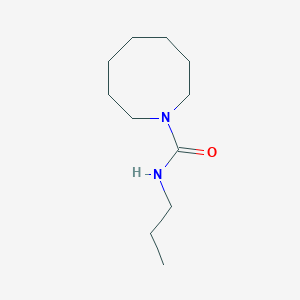![molecular formula C16H22N2O B7460777 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol, also known as PYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PYMA is a derivative of adamantane, a hydrocarbon that is used as a starting material for the synthesis of antiviral and antitumor drugs. The pyridine and amino groups in PYMA make it a versatile compound that can be used for a variety of purposes.
作用机制
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in viral replication and cancer cell growth. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been shown to inhibit the activity of neuraminidase, an enzyme that is essential for the replication of the influenza virus. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines in vitro, which could make it a potential treatment for inflammatory diseases. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to increase the expression of certain genes that are involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One advantage of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol in lab experiments is its versatility. It can be used for a variety of purposes, including as an antiviral agent, an anticancer agent, and a fluorescent probe. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is relatively easy to synthesize and purify. However, one limitation of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
未来方向
There are a number of future directions for research on 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. One area of focus could be on optimizing its use as an antiviral agent, particularly against emerging strains of the influenza virus. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes that it may inhibit. Finally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol could be studied for its potential use in other applications, such as in the development of new fluorescent probes for imaging cells.
合成方法
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol can be synthesized using a variety of methods, including the reaction of 2-chloromethylpyridine with 1-adamantanol in the presence of a base such as sodium hydride. The resulting product can be purified using column chromatography to obtain pure 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. Other methods of synthesis include the reaction of 2-pyridinecarboxaldehyde with 1-adamantylamine in the presence of a reducing agent such as sodium borohydride.
科学研究应用
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have antiviral properties, particularly against the influenza virus. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied for its potential use as a fluorescent probe for imaging cells.
属性
IUPAC Name |
3-(pyridin-2-ylmethylamino)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-8-12-5-13(9-16)7-15(6-12,11-16)18-10-14-3-1-2-4-17-14/h1-4,12-13,18-19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUIWWMJSNFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)

